

Decoding the Certificate of Analysis for Felbamate-d5: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Felbamate-d5

Cat. No.: B15141199

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for **Felbamate-d5**, a deuterated analog of the anti-epileptic drug Felbamate. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, purity, and isotopic integrity of this active pharmaceutical ingredient (API) for research and drug development purposes.

Core Components of a Felbamate-d5 Certificate of Analysis

A Certificate of Analysis for **Felbamate-d5** is a formal document that certifies that the product meets specific quality and safety standards.^[1] It provides a detailed summary of the analytical testing results for a specific batch or lot of the material.^{[2][3]} The key sections of a typical CoA for **Felbamate-d5** are summarized below.

Product Identification

This section provides essential traceability information for the specific batch of **Felbamate-d5**.

Parameter	Example Data
Product Name	Felbamate-d5
Catalog Number	F-0123
Lot Number	B-4567
Molecular Formula	C ₁₁ H ₉ D ₅ N ₂ O ₄
Molecular Weight	243.26 g/mol
CAS Number	1191888-51-3

Physical and Chemical Properties

This section details the physical appearance and solubility of the compound.

Parameter	Specification	Result
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO	Conforms

Analytical Data

This is the core of the CoA, presenting the quantitative results from various analytical tests to confirm the identity, purity, and isotopic enrichment of **Felbamate-d5**.

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Enrichment	¹ H NMR / LC-MS	≥ 98 atom % D	99.2 atom % D
Mass Spectrum	ESI-MS	Conforms to structure	Conforms
¹ H NMR Spectrum	¹ H NMR (400 MHz)	Conforms to structure	Conforms
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Elemental Analysis	ICP-MS	Meets USP <232> limits	Conforms
Water Content	Karl Fischer	≤ 0.5%	0.1%

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Felbamate-d5** is determined by HPLC, a technique that separates components in a mixture.^{[4][5]}

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.

- Procedure: A solution of **Felbamate-d5** is injected into the HPLC system. The area of the main peak corresponding to **Felbamate-d5** is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Determining the isotopic purity of deuterated compounds is crucial. This is typically a two-part process involving both NMR and MS.

- ^1H NMR Spectroscopy:
 - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
 - Solvent: A non-deuterated solvent (e.g., DMSO).
 - Procedure: The ^1H NMR spectrum is acquired. The absence or significant reduction of proton signals at the sites of deuteration, relative to a non-deuterated internal standard, is used to confirm the high level of isotopic enrichment.
- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Instrumentation: A high-resolution mass spectrometer (HR-MS) coupled with an LC system.
 - Ionization: Electrospray ionization (ESI).
 - Procedure: The sample is introduced into the mass spectrometer, and the relative intensities of the molecular ions corresponding to the deuterated (d5), partially deuterated (d4, d3, etc.), and non-deuterated (d0) Felbamate are measured. The isotopic enrichment is calculated from this distribution.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This analysis quantifies any remaining organic volatile impurities from the synthesis process.

- Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
- Column: A column suitable for volatile organic compounds (e.g., G43 phase).
- Procedure: A sample of **Felbamate-d5** is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification. The results are compared against the limits set by USP <467>.

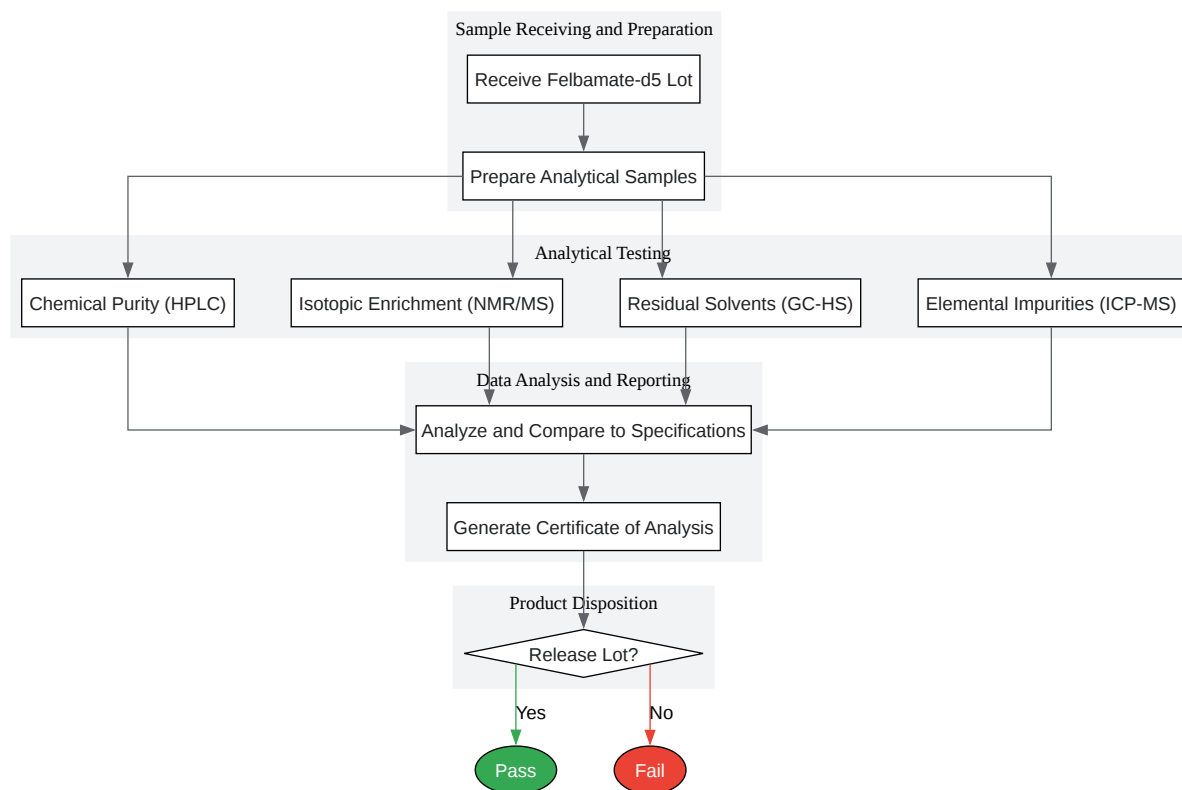
Elemental Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This test identifies and quantifies trace elemental impurities that may be present.

- Instrumentation: An ICP-MS system.
- Procedure: The **Felbamate-d5** sample is digested in acid and introduced into the plasma, which ionizes the elements. The mass spectrometer then separates and quantifies the ions. The results are evaluated against the limits defined in USP <232>.

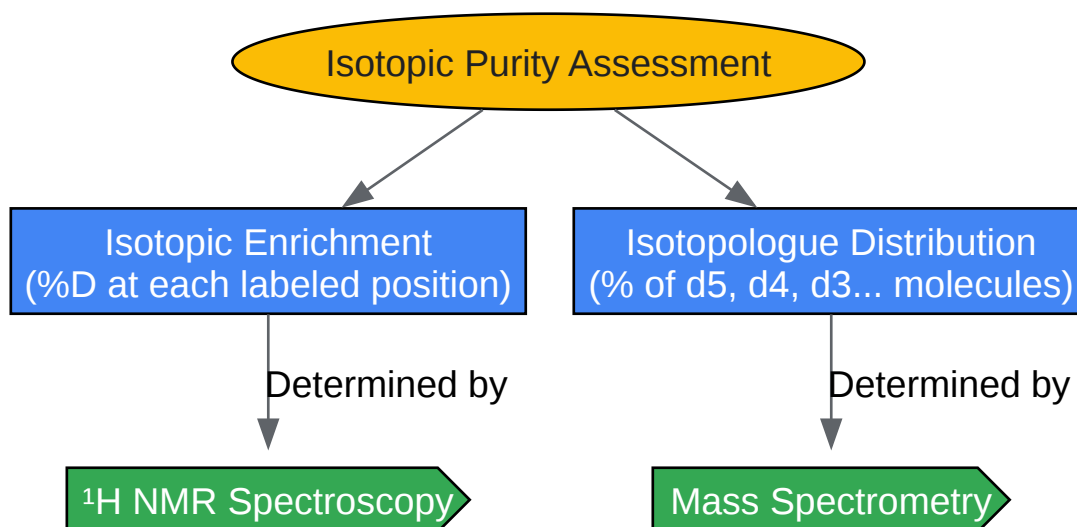
Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the analytical process for **Felbamate-d5** and the relationship between key analytical concepts.



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Caption: Workflow for **Felbamate-d5** analysis from sample receipt to lot release.



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Caption: Relationship between key concepts in isotopic purity analysis.

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- To cite this document: BenchChem. [Decoding the Certificate of Analysis for Felbamate-d5: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15141199/docs#decoding-the-certificate-of-analysis-for-felbamate-d5-a-technical-guide\]](https://www.benchchem.com/product/b15141199/docs#decoding-the-certificate-of-analysis-for-felbamate-d5-a-technical-guide)

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